9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Description
9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazino[2,1-a]isoquinoline core substituted with a chlorine atom at position 9 and two hydrochloride salts. Its molecular formula is C₁₂H₁₈Cl₂N₂, with a molecular weight of 261.19 g/mol and a purity exceeding 97% . The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C12H17Cl3N2 |
|---|---|
Molecular Weight |
295.6 g/mol |
IUPAC Name |
9-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C12H15ClN2.2ClH/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15;;/h1-2,7,12,14H,3-6,8H2;2*1H |
InChI Key |
KYLCHEAVDZNIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chloro-Substituted Precursors
A common approach involves constructing the pyrazinoisoquinoline core through cyclization reactions. For example, US4517187A demonstrates the synthesis of structurally analogous compounds via:
-
Condensation : Reacting phenethylamine derivatives with chloroacetyl chloride to form intermediates.
-
Cyclization : Treating intermediates with hydrazine or acids (e.g., HCl) to induce ring closure.
-
Salt Formation : Acidifying with HCl gas to yield the dihydrochloride salt.
Example :
-
Step 1 : Phenethylamine reacts with chloroacetyl chloride in toluene under basic conditions (NaHCO₃) to form 2-chloro-N-phenethylacetamide.
-
Step 2 : Hydrazine-mediated cyclization generates the pyrazinoisoquinoline core.
-
Step 3 : HCl gas is introduced in methanol/isopropanol to crystallize the dihydrochloride salt.
Key Conditions :
Pictet-Spengler Cyclization
PMC10343899 highlights the use of Pictet-Spengler cyclization for pyrazinoisoquinoline derivatives. This method involves:
-
Iminium Ion Formation : Reacting a β-amino alcohol with an aldehyde or ketone.
-
Cyclization : Acid-catalyzed intramolecular attack to form the tetracyclic structure.
Adaptation for Chloro Derivatives :
-
A chloro-substituted aldehyde (e.g., 9-chloroisoquinoline) is used to introduce the chloro group during cyclization.
-
Concentrated H₂SO₄ in dichloromethane facilitates the reaction.
Advantages :
N-Acyliminium Ion Cyclization
US8754215B2 and CN1683346 describe tandem amidoalkylation and N-acyliminium cyclization:
-
Amidoalkylation : Phenethylamine reacts with chloroacetyl chloride to form an amide intermediate.
-
Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., H₂SO₄) to form the pyrazinoisoquinoline core.
Reaction Scheme :
Optimization :
Comparative Analysis of Methods
Critical Process Parameters
Chloro Group Introduction
The chloro substituent is typically introduced via:
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazino[2,1-a]isoquinoline scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with key analogues:
Structural and Functional Group Analysis
Pharmacological Activity
- Antidepressant Activity: The 2-methyl-7-phenyl derivative (MW 296.40) demonstrates atypical antidepressant effects, likely due to its ability to modulate monoamine transporters or receptors .
- Antiparasitic Activity : Praziquantel’s ketone and cyclohexylcarbonyl groups are critical for binding to schistosome calcium channels, inducing paralysis .
- Antimicrobial Activity: Emetine’s methoxy and tetrahydroisoquinoline groups contribute to its efficacy against Staphylococcus .
- Its dihydrochloride salt improves bioavailability .
Physicochemical Properties
| Property | Target Compound | Praziquantel | Emetine Hydrochloride |
|---|---|---|---|
| Solubility | High (dihydrochloride salt) | Moderate (neutral) | Moderate |
| Stability | Stable under acidic conditions | Stable | Sensitive to oxidation |
| Reactivity | Electron-withdrawing Cl enhances electrophilicity | Ketone undergoes hydrolysis | Alkaloid base prone to degradation |
Key Research Findings
- Isoquinoline Sulfonamides: Derivatives like H7 (protein kinase C inhibitor) demonstrate that substituents dictate target specificity. The target compound’s chloro group may similarly influence kinase binding .
Q & A
Q. What are the optimal synthetic routes for 9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically employs multi-step bicyclic ring formation. Key methods include:
- Three-component [3 + 2] cyclization reactions for constructing the pyrazino-isoquinoline core, with yields influenced by solvent polarity (e.g., acetonitrile vs. DMF) and temperature (optimized at 80–100°C) .
- Catalytic hydrogenation for reducing intermediates, where palladium/charcoal catalysts under 50 psi H₂ improve stereochemical control .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Parameters | Reference |
|---|---|---|---|
| Three-component cyclization | 65–78 | Acetonitrile, 80°C, 12h | |
| Catalytic hydrogenation | 72–85 | Pd/C, 50 psi H₂, ethanol, 24h |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) confirm bicyclic structure and chloro substitution patterns. Deuterated DMSO resolves overlapping proton signals in the pyrazine-isoquinoline system .
- HPLC-PDA : Reverse-phase C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients (95:5 to 50:50) achieve >97% purity, validated against reference standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of chloro substitution on biological activity?
Methodological Answer:
- Comparative analogs : Synthesize derivatives with substituents (e.g., fluorine at positions 9/10) and assay for receptor binding affinity. For example, fluorinated analogs show altered pharmacokinetics due to electronegativity differences .
- In vitro assays : Use competitive binding assays (e.g., radioligand displacement) against CNS targets (e.g., σ receptors) to quantify affinity (Ki values) .
Q. Table 2: SAR of Pyrazino-Isoquinoline Derivatives
| Compound Substitution | Biological Target | Ki (nM) | Reference |
|---|---|---|---|
| 9-Cl, 10-H | σ-1 Receptor | 12.4 | |
| 9-F, 10-F | σ-1 Receptor | 8.7 |
Q. What strategies resolve contradictions in reported biological activity data across different experimental models?
Methodological Answer:
- Theoretical framework alignment : Link studies to a unified conceptual model (e.g., receptor allosteric modulation theory) to contextualize divergent results .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to pooled data from cell-based vs. in vivo models, controlling for variables like dose and exposure time .
Q. How do molecular docking simulations inform the compound’s receptor binding mechanisms?
Methodological Answer:
- AI-driven modeling : Use COMSOL Multiphysics or AutoDock Vina to simulate ligand-receptor interactions. Parameterize force fields (e.g., CHARMM36) for halogen bonding between the chloro group and hydrophobic receptor pockets .
- Validation : Cross-validate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from fluorescence polarization assays .
Q. Table 3: Docking vs. Experimental Binding Data
| Receptor | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| Dopamine D₂ | -9.2 | 0.45 | |
| Serotonin 5-HT₁A | -8.7 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
